molecular formula C11H16ClNO2 B3077845 N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride CAS No. 1049691-65-7

N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride

Cat. No. B3077845
CAS RN: 1049691-65-7
M. Wt: 229.7 g/mol
InChI Key: DPRXREQJZDNRRU-UHFFFAOYSA-N
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Description

“N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as MBDB, 2-Butanamine, 1- (3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1- (3,4-methylenedioxyphenyl)butane .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.


Chemical Reactions Analysis

The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Scientific Research Applications

Novel Therapeutic Class and Psychoactive Effects

  • A study by Nichols et al. (1986) introduces derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine as novel therapeutic classes, termed "entactogens." These compounds have shown potential in facilitating psychotherapy without hallucinogenic effects, indicating a new pharmacologic class with distinct psychoactive effects that may benefit psychotherapeutic applications (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Neurotransmitter Release Effects

  • Research by Johnson, Hoffman, and Nichols (1986) examined the efficacy of 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) and its derivatives in releasing serotonin and dopamine from rat brain slices. These compounds demonstrated a similar efficacy in releasing [3H]serotonin in the micromolar concentration range, highlighting their potential impact on neurotransmitter systems (Johnson, Hoffman, & Nichols, 1986).

Anticancer and Enzyme Inhibition Potential

  • Altıntop et al. (2017) explored the synthesis of benzodioxole-based dithiocarbamate derivatives, evaluating their cytotoxic effects and enzyme inhibition properties. One derivative showed significant inhibitory effects against certain cancer cell lines and carbonic anhydrases, suggesting potential as anticancer agents and enzyme inhibitors (Altıntop et al., 2017).

Antimicrobial Activity

  • The synthesis and antimicrobial activity of specific benzodioxole derivatives were reported by Attia et al. (2014), showing effectiveness against various microbial strains. This suggests its utility in developing new antimicrobial agents with potentially novel mechanisms of action (Attia et al., 2014).

Monoamine Neurotransmission

  • Nagai, Nonaka, Satoh Hisashi Kamimura (2007) developed methods to study the effects of psychoactive drugs, including N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine derivatives, on monoamine neurotransmission. These compounds were found to have strong inhibitory effects on the re-uptake of dopamine, serotonin, and norepinephrine, highlighting their impact on central nervous system functioning (Nagai, Nonaka, Satoh Hisashi Kamimura, 2007).

Safety and Hazards

The safety and hazards associated with “N-(1,3-Benzodioxol-5-ylmethyl)-2-propanamine hydrochloride” are not explicitly mentioned in the retrieved sources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRXREQJZDNRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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